2-(3-羧基-4-氯苯基)-1,3-二氧代-5-异吲哚甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex organic compounds like 2-(3-carboxy-4-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid often involves multi-step chemical reactions, starting from simpler precursors. Detailed synthetic pathways can include condensation reactions, functional group transformations, and purification steps designed to yield the final compound with high purity and specificity. Although specific synthesis details for this compound were not directly found, similar compounds have been synthesized through methods involving carboxylation, chlorination, and cyclization reactions (Skonberg et al., 2008).

Molecular Structure Analysis

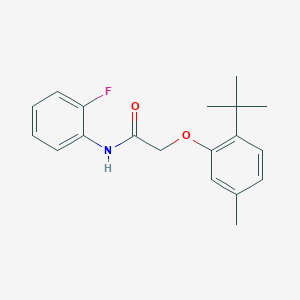

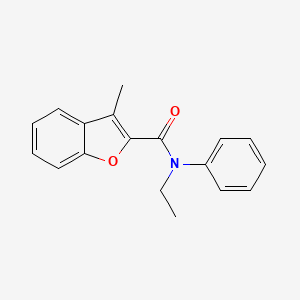

The molecular structure of this compound is characterized by a dioxo-isoindoline ring, a carboxylic acid group, and a chlorinated phenyl group. These functional groups contribute to the molecule's reactivity and interaction with biological molecules. The presence of the chlorophenyl group, in particular, can influence the molecule's electronic properties and reactivity due to the electron-withdrawing effect of the chlorine atom.

Chemical Reactions and Properties

Compounds with carboxylic acid and chlorophenyl groups participate in various chemical reactions, including esterification, amidation, and substitution reactions. The electron-withdrawing effect of the chloro group can enhance the acidity of the carboxylic acid, making it more reactive towards nucleophilic agents. Moreover, the specific arrangement of functional groups in this compound may allow for unique reactivity patterns, such as nucleophilic attack at the carbonyl carbon of the isoindoline dioxo moiety (Jiang et al., 2019).

科学研究应用

晶体学

Sørensen、Collet 和 Larsen(1999 年)的研究深入研究了相关化合物的晶体结构,强调了理解分子构象和相互作用对于开发药物和材料的重要性 (Sørensen, Collet, & Larsen, 1999).

药物化学

Carling 等人(1992 年)合成了基于感兴趣的核心结构的衍生物,展示了在 NMDA 受体的甘氨酸位点上的拮抗活性,这对开发神经系统疾病的疗法至关重要 (Carling et al., 1992).

有机合成

Jansa、Macháček 和 Bertolasi(2006 年)探索了类似结构基序的衍生物,强调了此类化合物在合成有机化学和药物开发中的巨大潜力 (Jansa, Macháček, & Bertolasi, 2006).

环境科学

Peuravuori、Paaso 和 Pihlaja(2002 年)研究了氯酚的吸附行为,表明此类化合物在理解污染物行为和设计修复策略方面具有环境相关性 (Peuravuori, Paaso, & Pihlaja, 2002).

属性

IUPAC Name |

2-(3-carboxy-4-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8ClNO6/c17-12-4-2-8(6-11(12)16(23)24)18-13(19)9-3-1-7(15(21)22)5-10(9)14(18)20/h1-6H,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPPYOQNAYCMOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8ClNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80971805 |

Source

|

| Record name | 2-(3-Carboxy-4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-carboxy-4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

CAS RN |

5637-40-1 |

Source

|

| Record name | 2-(3-Carboxy-4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{3-[benzyl(methyl)amino]-3-oxopropyl}piperidine-1-carboxylate](/img/structure/B5560262.png)

![(1S*,5R*)-3-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5560266.png)

![1-(2-aminoethyl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5560292.png)

![(4aS*,8aR*)-2-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]decahydroisoquinoline](/img/structure/B5560294.png)

![1-(tetrahydro-2H-pyran-2-ylmethyl)benzo[cd]indol-2(1H)-one](/img/structure/B5560300.png)

![3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5560330.png)

![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5560331.png)

![ethyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5560337.png)